molecular formula C22H15NO5 B2940106 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate CAS No. 1171225-11-8

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate

Cat. No.: B2940106
CAS No.: 1171225-11-8
M. Wt: 373.364
InChI Key: SWOWRYYSCPGTOH-UHFFFAOYSA-N
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Description

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate (CAS 1171225-11-8) is a chemical compound with a molecular formula of C22H15NO5 and a molecular weight of 373.36 g/mol. This complex ester is built on a 9H-xanthene-9-carboxylate scaffold, a structure recognized in medicinal chemistry research for its role in modulating metabotropic glutamate receptors (mGluRs). Scientific studies have demonstrated that derivatives of 9H-xanthene-9-carboxylic acid, particularly when coupled with specific heterocyclic amides, can act as potent, orally available positive allosteric modulators of the mGlu1 receptor . These enhancers are valuable pharmacological tools for investigating the physiological roles and signaling pathways mediated by mGlu1 receptors in the central nervous system . The structure of this specific compound features a [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl group, integrating a furan-linked isoxazole moiety, which may contribute to its binding affinity and physicochemical properties. Researchers may find this compound useful as a building block for the synthesis of novel bioactive molecules or as a reference standard in neurological and pharmacological studies. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5/c24-22(26-13-14-12-20(28-23-14)19-10-5-11-25-19)21-15-6-1-3-8-17(15)27-18-9-4-2-7-16(18)21/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOWRYYSCPGTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OCC4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate represents a novel class of organic compounds with potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Formula

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₉N₃O₄
  • Molecular Weight : 273.24 g/mol

The compound features a xanthene backbone, which is known for its fluorescent properties, and an oxazole ring that may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds containing furan and oxazole derivatives exhibit significant antioxidant properties. The presence of these functional groups may enhance the ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that related compounds can reduce oxidative damage in various cell lines.

Antimicrobial Properties

Preliminary studies suggest that this compound displays antimicrobial activity against a range of pathogens. For instance, derivatives of oxazole have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Studies involving related oxazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest .

Case Studies

  • Study on Antioxidant Activity :
    • Objective : Evaluate the antioxidant potential of oxazole derivatives.
    • Method : DPPH radical scavenging assay.
    • Results : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
  • Antimicrobial Screening :
    • Objective : Assess the antimicrobial efficacy against common pathogens.
    • Method : Agar diffusion method.
    • Results : Showed inhibition zones against E. coli and S. aureus, suggesting effective antimicrobial properties.
  • Cytotoxicity Assay :
    • Objective : Determine cytotoxic effects on cancer cell lines.
    • Method : MTT assay on MCF-7 (breast cancer) and A549 (lung cancer) cells.
    • Results : IC50 values indicated significant cytotoxicity at low concentrations, supporting further investigation into its anticancer potential.

Data Tables

Biological ActivityTest MethodResults
AntioxidantDPPH AssaySignificant reduction in radical concentration
AntimicrobialAgar DiffusionInhibition zones against E. coli and S. aureus
CytotoxicityMTT AssayIC50 values < 10 µM for MCF-7 and A549 cells

Comparison with Similar Compounds

1,2-Oxazole (Isoxazole) vs. 1,3,4-Oxadiazole

  • Target Compound : Contains a 1,2-oxazole ring, which is less electron-deficient than 1,3,4-oxadiazoles. This difference influences reactivity and interactions with biological targets.
  • 1,3,4-Oxadiazole Analogs: Compounds like 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () exhibit broad antimicrobial activity due to the oxadiazole’s electron-withdrawing nature and ability to form hydrogen bonds .

Furan Substituents

  • The furan-2-yl group in the target compound is structurally analogous to impurities in ranitidine derivatives (). Furan rings are known to participate in hydrophobic interactions and may enhance bioavailability .

Xanthone Derivatives

  • Carboxyxanthones : 9-Oxo-9H-xanthene-2-carboxylic acid derivatives (e.g., compound 163 in ) feature a carboxylic acid group instead of an ester. The ester in the target compound likely improves metabolic stability compared to the acid form .
  • Xanthene Carboxamides : N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide () replaces the ester with an amide, altering hydrogen-bonding capacity and solubility .

Comparative Bioactivity

Compound Class Key Functional Groups Reported Activity Reference
1,3,4-Oxadiazole-carbazole Oxadiazole, carbazole Antimicrobial (4b, 4d, 4e)
Carboxyxanthones Xanthone, carboxylic acid Antiallergic (163–178)
Xanthene Carboxamide Xanthone, amide, 1,2,4-oxadiazole Not reported; inferred stability
Target Compound Xanthone, ester, 1,2-oxazole Hypothesized antimicrobial

Physicochemical Properties

  • Stability : Esters are generally more hydrolytically stable than carboxylic acids but less stable than amides (e.g., ) .
  • Solubility : The xanthone core’s planar structure may reduce aqueous solubility, mitigated slightly by the polar oxazole and furan groups.

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